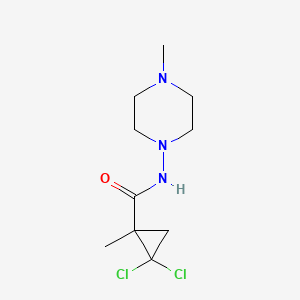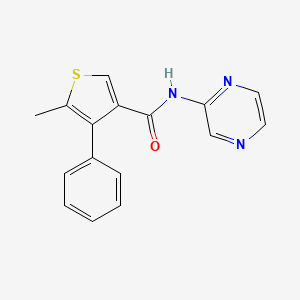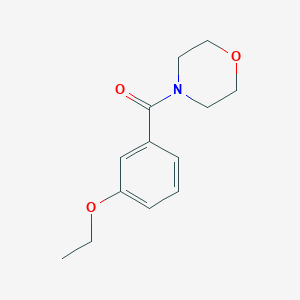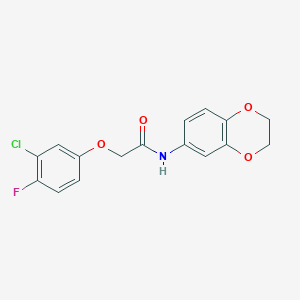![molecular formula C21H18N2O2 B4182138 N-[1-(pyridin-4-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B4182138.png)
N-[1-(pyridin-4-yl)ethyl]-9H-xanthene-9-carboxamide
Overview
Description
N-[1-(pyridin-4-yl)ethyl]-9H-xanthene-9-carboxamide is a complex organic compound that features a xanthene core linked to a pyridine moiety via an ethyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(pyridin-4-yl)ethyl]-9H-xanthene-9-carboxamide typically involves the following steps:
Formation of the Xanthene Core: The xanthene core can be synthesized through the condensation of resorcinol with phthalic anhydride under acidic conditions.
Introduction of the Pyridine Moiety: The pyridine moiety can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the xanthene core.
Formation of the Carboxamide Linkage: The final step involves the formation of the carboxamide linkage through the reaction of the xanthene-pyridine intermediate with an appropriate amine under dehydrating conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the xanthene core, potentially converting it to a dihydroxanthene derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydroxanthene derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-[1-(pyridin-4-yl)ethyl]-9H-xanthene-9-carboxamide has several research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene core.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of N-[1-(pyridin-4-yl)ethyl]-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The xanthene core can intercalate with DNA, while the pyridine moiety can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- N-[1-(4-pyridinyl)ethyl]aniline
- N-[1-(4-pyridinyl)ethyl]benzamide
- N-[1-(4-pyridinyl)ethyl]phenylcarboxamide
Comparison: N-[1-(pyridin-4-yl)ethyl]-9H-xanthene-9-carboxamide is unique due to the presence of the xanthene core, which imparts distinct fluorescent properties and potential for DNA intercalation. This sets it apart from other similar compounds that may lack these features.
Properties
IUPAC Name |
N-(1-pyridin-4-ylethyl)-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-14(15-10-12-22-13-11-15)23-21(24)20-16-6-2-4-8-18(16)25-19-9-5-3-7-17(19)20/h2-14,20H,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJAUMUDTXQRDLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(1-piperidinylcarbonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4182070.png)

![methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B4182074.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]isonicotinamide](/img/structure/B4182093.png)

![(3,5-DICHLOROPHENYL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE](/img/structure/B4182112.png)
![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]cyclobutanecarboxamide](/img/structure/B4182119.png)
![N-[3-(1H-imidazol-1-yl)propyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4182126.png)
![5-bromo-2-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B4182131.png)
![N-(3-methoxypropyl)-N'-[2-(1-piperidinyl)ethyl]thiourea](/img/structure/B4182136.png)
![3-chloro-N-(2-methoxyethyl)-4-[1-(6-methyl-2,3-dihydro-1,4-dioxine-5-carbonyl)piperidin-4-yl]oxybenzamide](/img/structure/B4182148.png)

